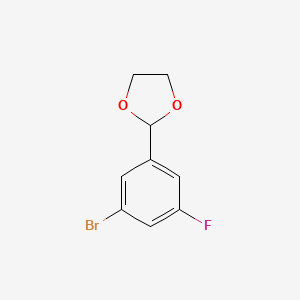

2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane

描述

Contextualization within Halogenated Aromatic Chemistry

Halogenated aromatic compounds are a cornerstone of modern chemical research and industry, with wide-ranging applications in pharmaceuticals, advanced materials, and agrochemicals. numberanalytics.com The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into an aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov This makes halogenation a common strategy in drug design; in fact, approximately one-third of drugs in clinical trials are halogenated. nih.gov

The compound 2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane is an exemplar of a multi-halogenated aromatic system.

Fluorine: The presence of a fluorine atom is particularly significant. Due to its high electronegativity, it can modulate the acidity of nearby protons and influence the molecule's binding affinity to biological targets. acs.org It is often used to block metabolic pathways, thereby enhancing the pharmacokinetic profile of a potential drug. nih.gov

Bromine: The bromine atom provides a different set of synthetic opportunities. It is a key participant in halogen bonding, a type of non-covalent interaction where the halogen acts as a Lewis acid. acs.org Furthermore, the carbon-bromine bond is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds.

The specific 1-bromo-3-fluoro substitution pattern on the phenyl ring of this molecule creates a distinct electronic environment and steric profile, which can be exploited for regioselective reactions. This precise positioning is crucial for building complex molecular scaffolds where spatial arrangement is key to function. Halogenated aromatics serve as vital intermediates in the synthesis of various pharmaceuticals, including antidepressants and antihistamines. numberanalytics.com

Significance of 1,3-Dioxolane (B20135) Core Structures in Organic Synthesis

The 1,3-dioxolane group is a five-membered cyclic acetal (B89532) that plays a critical role in organic synthesis. chemicalbook.com Its primary and most well-known function is as a protecting group for aldehydes and ketones. nih.govwikipedia.org Carbonyl groups are highly reactive towards a wide range of reagents, including nucleophiles and reducing agents. By converting a carbonyl into a 1,3-dioxolane, its reactivity is masked, allowing chemists to perform reactions on other parts of the molecule without interference. wikipedia.org

The formation of a 1,3-dioxolane is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with ethylene (B1197577) glycol. chemicalbook.com This reaction is reversible, and the protecting group can be readily removed by hydrolysis under acidic conditions to regenerate the original carbonyl group. wikipedia.org

Beyond its role in protection, the 1,3-dioxolane moiety is itself a structural feature in numerous pharmacologically active compounds. chemicalbook.comnih.gov Derivatives have been identified in molecules with a broad spectrum of biological activities, including:

Antifungal agents nih.gov

Antiviral and anti-HIV agents chemicalbook.com

Antibacterial compounds nih.gov

Adrenoreceptor antagonists chemicalbook.com

The stability and low toxicity of the 1,3-dioxolane ring make it a favorable component in the development of new therapeutic agents and specialty chemicals. silverfernchemical.com Its presence in a molecule like this compound provides a stable, masked aldehyde that can be deprotected at a later stage in a synthetic sequence to participate in further chemical transformations.

Research Trajectories for Aryl-Substituted Cyclic Acetals

Research involving aryl-substituted cyclic acetals, such as this compound, is primarily focused on their utility as versatile building blocks in the synthesis of complex organic molecules. Current and future research trajectories are centered on several key areas.

One major avenue of investigation is the development of novel synthetic methodologies. This includes exploring more efficient and environmentally benign catalysts for the formation and deprotection of the dioxolane ring. wikipedia.org For aryl-substituted variants, research also focuses on leveraging the electronic effects of the aromatic substituents to control the stereochemistry of reactions at or near the acetal group.

A second significant research direction is the incorporation of these building blocks into the synthesis of new biologically active compounds. nih.gov The aryl portion of the molecule can be extensively modified via cross-coupling reactions, while the latent aldehyde (protected as the dioxolane) can be used to construct different functional groups or to link the aromatic fragment to other molecular scaffolds. The synthesis of new chiral and racemic 1,3-dioxolane derivatives continues to be an active area, with the resulting compounds being screened for potential antibacterial and antifungal properties. nih.gov

Furthermore, there is growing interest in the synthesis and application of more complex cyclic systems where the aryl group is part of a larger, rigid structure, such as in cyclic aryliodoniums. acs.org While structurally different, the synthetic strategies and applications of these compounds provide insights into potential future research for aryl-substituted cyclic acetals. The focus is on creating intricate, three-dimensional structures that can serve as unique scaffolds for medicinal chemistry and materials science, where the precise spatial arrangement of the aryl ring relative to other parts of the molecule is critical for function.

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromo-5-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWPGNNWIPJFMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 3 Bromo 5 Fluorophenyl 1,3 Dioxolane

Reactivity of the 1,3-Dioxolane (B20135) Ring

The reactivity of the 1,3-dioxolane ring in 2-(3-bromo-5-fluorophenyl)-1,3-dioxolane is primarily governed by the chemistry of the acetal (B89532) functional group. This group is susceptible to cleavage under both acidic and reductive conditions, proceeding through distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of 1,3-dioxolanes to their parent carbonyl compound and diol is a classic reaction catalyzed by acid. organic-chemistry.org This transformation generally proceeds via a mechanism involving protonation of one of the oxygen atoms, followed by ring cleavage. The stability of the intermediates formed plays a crucial role in the reaction kinetics.

The acid-catalyzed hydrolysis of most acetals, including 2-aryl-1,3-dioxolanes, typically follows an A-1 mechanism. osti.gov This mechanism involves a rapid, reversible protonation of one of the dioxolane oxygen atoms by a hydronium ion. The subsequent and rate-determining step is the unimolecular cleavage of the C2-O bond. This cleavage results in the formation of a resonance-stabilized cation known as an oxocarbenium ion. wikipedia.orgyoutube.com

This oxocarbenium ion is a key reactive intermediate, characterized by a positive charge delocalized between the C2 carbon and the remaining ring oxygen atom. wikipedia.org The stability of this intermediate is paramount; factors that stabilize it will accelerate the rate of hydrolysis. The oxocarbenium ion is then rapidly attacked by a water molecule, leading to a hemiacetal intermediate. This hemiacetal subsequently undergoes rapid hydrolysis to yield the final products: 3-bromo-5-fluorobenzaldehyde (B68483) and ethylene (B1197577) glycol. The formation of an oxocarbenium ion as the intermediate is supported by extensive mechanistic studies on the hydrolysis of various cyclic and acyclic acetals. youtube.comacs.org

In the case of this compound, both the bromine and fluorine atoms are electron-withdrawing substituents. Their presence on the phenyl ring is expected to significantly decrease the rate of hydrolysis compared to the unsubstituted 2-phenyl-1,3-dioxolane (B1584986). This effect can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ). wikipedia.orglibretexts.org EWGs have positive σ values, leading to a negative reaction constant (ρ) for this type of reaction, indicative of positive charge buildup in the transition state. slideshare.netresearchgate.net

The table below provides a qualitative comparison of the expected relative hydrolysis rates for various substituted 2-phenyl-1,3-dioxolanes, illustrating the expected kinetic effect of the bromo and fluoro substituents.

| Substituent on Phenyl Ring | Electronic Effect | Expected Relative Rate of Hydrolysis |

| 4-Methoxy | Strong Electron-Donating | Fastest |

| 4-Methyl | Electron-Donating | Fast |

| Hydrogen (Unsubstituted) | Neutral | Reference |

| 4-Chloro | Electron-Withdrawing | Slow |

| 3-Bromo-5-fluoro | Strong Electron-Withdrawing | Slowest |

This table is illustrative, based on established principles of physical organic chemistry. libretexts.org

Regarding regioselectivity, the hydrolysis of the symmetrical 1,3-dioxolane ring does not present regiochemical issues, as the two oxygen atoms are equivalent.

Reductive Cleavage Reactions of Cyclic Acetals

While stable to many reducing agents like sodium borohydride, cyclic acetals can be cleaved reductively in the presence of a hydride source combined with a Lewis acid. organic-chemistry.orglookchem.com This reaction opens the dioxolane ring to produce a mono-protected diol (a hydroxy ether), a transformation that is highly valuable in synthetic organic chemistry. acs.org

The reductive cleavage of 1,3-dioxolanes is typically achieved using a combination of a Lewis acid and a hydride reducing agent. lookchem.com Common reagent systems include lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃), or diisobutylaluminum hydride (DIBAL-H). lu.senih.gov

The mechanism involves the coordination of the Lewis acid to one of the oxygen atoms of the dioxolane ring. nih.govacs.org This coordination makes the oxygen a better leaving group and activates the C2 carbon toward nucleophilic attack. A hydride ion (H⁻) from the reducing agent then attacks the C2 carbon, leading to the cleavage of the C2-O bond and the formation of an alkoxy-aluminum intermediate. Subsequent aqueous workup protonates the resulting alkoxide to yield the final hydroxy ether product. The rate-determining step is believed to involve the formation of an oxocarbenium ion, similar to acid hydrolysis, which is then reduced by the hydride. lookchem.com Therefore, electron-withdrawing substituents on the aryl ring, such as in this compound, would be expected to slow the rate of this reductive cleavage as well. lookchem.com

For a symmetrically substituted dioxolane derived from ethylene glycol, such as the title compound, reductive cleavage of either C2-O bond leads to the same product: 2-(3-bromo-5-fluorobenzyloxy)ethanol. Therefore, regioselectivity is not a factor in this specific case.

However, in unsymmetrical cyclic acetals, the regioselectivity of the ring opening is a critical consideration. The outcome is governed by a combination of steric and electronic factors, as well as the specific reagent system employed. lu.senih.gov Generally, two mechanistic pathways are considered: an Sₙ1-type pathway involving a discrete oxocarbenium ion and an Sₙ2-type pathway involving direct hydride attack on the Lewis acid-acetal complex.

With reagents like DIBAL-H , which are very bulky, the reaction often favors cleavage at the sterically less hindered oxygen atom. thieme-connect.de

With reagent systems like LiAlH₄/AlCl₃ , the reaction can be more sensitive to electronic effects and chelation. acs.org Cleavage often occurs to place the resulting alcohol at the site that was better able to stabilize a positive charge or that is directed by chelation to a nearby functional group. lu.senih.gov

The table below summarizes common reagent systems and the general factors influencing regioselectivity in the reductive opening of benzylidene acetals, which serve as a model for the title compound. acs.orgresearchgate.net

| Reagent System | Typical Outcome/Governing Factors | Product Type |

| DIBAL-H | Cleavage at the less sterically hindered oxygen. | Favors formation of a primary alcohol from a terminal diol acetal. |

| LiAlH₄–AlCl₃ | Can be controlled by chelation or electronic stabilization of the intermediate. Often favors cleavage at the electronically more activated C-O bond. | Product ratio depends heavily on substrate structure. |

| NaCNBH₃–HCl | Highly effective for producing specific isomers, often yielding the product from cleavage at the more sterically accessible oxygen. acs.org | 6-O-benzyl ether from a 4,6-O-benzylidene acetal of a glucopyranoside. acs.org |

| Et₃SiH–BF₃·Et₂O | Similar to NaCNBH₃–HCl, effective and selective. acs.org | 6-O-benzyl ether from a 4,6-O-benzylidene acetal of a glucopyranoside. acs.org |

This table provides general trends observed for benzylidene acetals in carbohydrate chemistry, which are analogous to 2-aryl-1,3-dioxolanes. acs.orgresearchgate.net

Reactivity of the 3-Bromo-5-fluorophenyl Substituent

The reactivity of the aromatic core of this compound is dictated by the electronic properties and positions of its three substituents: a bromine atom, a fluorine atom, and a 1,3-dioxolane group. The two halogen atoms, bromine and fluorine, are located meta to each other, which significantly influences the molecule's behavior in various chemical transformations. The dioxolane moiety, an acetal protecting group for a benzaldehyde (B42025) functional group, also imparts its own electronic effects on the phenyl ring. nih.govncert.nic.in This section explores the molecule's reactivity in nucleophilic and electrophilic aromatic substitutions, as well as in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov For SNAr to occur, the aromatic ring must be electron-deficient, a condition facilitated by the presence of electron-withdrawing substituents. masterorganicchemistry.com In this compound, both the fluorine and bromine atoms act as electron-withdrawing groups through their inductive effects, thereby activating the ring for nucleophilic attack, albeit less strongly than a nitro group. beilstein-journals.orgresearchgate.net

In the context of SNAr reactions, the nature of the halogen leaving group has a profound and somewhat counterintuitive effect on reactivity. Contrary to what is observed in aliphatic SN2 reactions where bromide is a better leaving group than fluoride, in SNAr the reactivity order is often F > Cl > Br > I. masterorganicchemistry.comnih.gov This phenomenon is known as the "element effect". nih.govimperial.ac.uk

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form the stabilized Meisenheimer complex. wyzant.comstackexchange.com The bond to the leaving group is not broken in this step. Therefore, the leaving group's ability to facilitate the formation of this intermediate is more important than its stability as an anion. Fluorine, being the most electronegative element, exerts the strongest inductive electron-withdrawing effect. wyzant.comstackexchange.com This effect creates a more electrophilic carbon center, which is more susceptible to nucleophilic attack, and it strongly stabilizes the negative charge in the Meisenheimer intermediate, thus lowering the activation energy of the first step. nih.govstackexchange.com Consequently, in a competitive scenario on an activated ring, the fluorine atom is typically more readily displaced by a nucleophile than the bromine atom. beilstein-journals.orgresearchgate.net

| Factor | Aryl Fluoride (C-F) | Aryl Bromide (C-Br) | Impact on SNAr Rate |

|---|---|---|---|

| Electronegativity of Halogen | High (3.98) | Lower (2.96) | Fluorine's high electronegativity strongly polarizes the C-X bond, making the carbon more electrophilic and accelerating nucleophilic attack. wyzant.com |

| Inductive Effect | Strongly electron-withdrawing (-I) | Moderately electron-withdrawing (-I) | The powerful -I effect of fluorine provides superior stabilization to the negatively charged Meisenheimer intermediate. stackexchange.com |

| Rate-Determining Step | Nucleophilic attack to form the Meisenheimer complex | Factors that stabilize the intermediate (like the -I effect) increase the reaction rate. masterorganicchemistry.com | |

| Leaving Group Ability (C-X Bond Strength) | Poor (Strong C-F bond) | Good (Weaker C-Br bond) | Less significant, as C-X bond cleavage occurs in the fast, second step after the rate-determining step. masterorganicchemistry.com |

| Overall Reactivity Order in Activated Systems | Higher | Lower | Generally, F > Cl > Br > I. nih.gov |

Halogens exhibit a dual electronic influence on aromatic rings: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). pressbooks.publasalle.edulibretexts.org

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic pi-system through resonance. pressbooks.publasalle.edu This effect increases electron density, particularly at the ortho and para positions. However, for halogens, the resonance effect is weak and is significantly outweighed by the strong inductive effect. pressbooks.pubucalgary.ca

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich pi-system of the benzene (B151609) ring. msu.edubyjus.com The substituents already present on the ring determine both the rate of reaction and the position of the incoming electrophile.

In this compound, all three substituents must be considered:

Halogens (F and Br): As discussed, halogens are deactivating groups due to their strong -I effect, which makes the ring less nucleophilic and thus less reactive towards electrophiles than benzene itself. lumenlearning.comucalgary.ca However, their +R effect, though weaker, directs incoming electrophiles to the ortho and para positions relative to the halogen. pressbooks.publibretexts.org

1,3-Dioxolane Group: This group is considered a weak ortho-, para-director and a weak activator.

The directing effects of the three substituents are as follows:

Fluorine (at C5): Directs ortho (C4, C6) and para (C2).

Bromine (at C3): Directs ortho (C2, C4) and para (C6).

Dioxolane (at C1): Directs ortho (C2, C6) and para (C4).

Combining these effects, positions C2, C4, and C6 are all activated by resonance from at least one substituent.

Position C2: Is ortho to both the bromine and the dioxolane group, and para to the fluorine.

Position C4: Is ortho to fluorine and the dioxolane group, and para to the bromine.

Position C6: Is ortho to fluorine and bromine, and also ortho to the dioxolane group.

Therefore, electrophilic attack is strongly directed to positions 2, 4, and 6. Position 1, 3, and 5 are deactivated. Given the deactivating nature of the halogens, forcing conditions (e.g., strong Lewis acid catalysts, heat) would likely be required to achieve electrophilic substitution. byjus.commasterorganicchemistry.com Steric hindrance might also play a role in favoring substitution at the less crowded positions.

Palladium-Catalyzed Transformations on the Aryl Halide

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.orgacs.org These reactions typically begin with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. acs.orguwindsor.canih.gov

For this compound, the C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond. The general reactivity trend for aryl halides in oxidative addition is I > Br > Cl >> F. uvic.ca This selectivity allows for the specific functionalization of the bromine-substituted position while leaving the fluorine atom and the dioxolane group intact. This makes the compound a useful building block for introducing a 3-substituted-5-fluorophenyl moiety.

The oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, typically a 14-electron species like PdL₂, is the crucial first and often rate-limiting step of the catalytic cycle. chemrxiv.orgacs.org This step involves the cleavage of the Ar-X bond and the formation of a new Pd-Ar and a Pd-X bond, resulting in a square planar Pd(II) complex. acs.orguvic.ca Two primary mechanisms are generally considered for this transformation: a concerted pathway and a nucleophilic displacement pathway. chemrxiv.orgchemrxiv.orgacs.org

Concerted Mechanism: This is the traditionally accepted pathway for aryl bromides and iodides. The palladium center coordinates to the C-X bond, and the reaction proceeds through a three-centered transition state where the C-X bond is broken as the new Pd-C and Pd-X bonds are formed simultaneously. chemrxiv.orglibretexts.org This mechanism is favored for less polar C-X bonds.

Nucleophilic Displacement (SNAr-like) Mechanism: This pathway becomes more relevant for more polar C-X bonds or highly electron-deficient aromatic rings. It involves the nucleophilic attack of the electron-rich Pd(0) complex on the ipso-carbon of the aryl halide, leading to a charged intermediate, followed by the departure of the halide anion. chemrxiv.orgacs.org This mechanism is often preferred for aryl chlorides and triflates. acs.org

For the C-Br bond in this compound, the oxidative addition to a Pd(0) catalyst is expected to proceed readily, most likely through a concerted mechanism, especially with common phosphine (B1218219) ligands. uwindsor.caacs.org The rate of this step is influenced by ligand sterics and electronics, with bulkier, electron-rich phosphine ligands generally accelerating the reaction. uvic.calibretexts.org

| Mechanism | Description | Favored By | Relevant Halides |

|---|---|---|---|

| Concerted | Simultaneous C-X bond breaking and Pd-C/Pd-X bond formation via a three-centered transition state. chemrxiv.orglibretexts.org | Less polar C-X bonds, monoligated Pd(0) complexes (PdL). acs.org | Ar-I, Ar-Br uvic.ca |

| Nucleophilic Displacement (SNAr-like) | Two-step process involving nucleophilic attack by Pd(0) at the ipso-carbon, followed by halide dissociation. chemrxiv.orgacs.org | Polar C-X bonds, electron-deficient arenes, bisligated Pd(0) complexes (PdL₂). chemrxiv.orgacs.org | Ar-Cl, Ar-OTf, and sometimes Ar-Br acs.org |

Scope and Limitations in Further Cross-Coupling Reactions

The synthetic utility of this compound as a substrate in cross-coupling reactions is predicated on the reactivity of the carbon-bromine bond. Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings are standard methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl halide.

General Reactivity Trends:

In typical cross-coupling reactions, the oxidative addition of the aryl halide to a low-valent palladium complex is a key step in the catalytic cycle. uwindsor.ca The rate of this step is influenced by the electronic properties of the aryl halide. Electron-withdrawing groups on the aromatic ring generally accelerate the oxidative addition, making the substrate more reactive. uwindsor.ca In the case of this compound, the fluorine atom, being highly electronegative, would enhance the electrophilicity of the aryl ring and is expected to facilitate the oxidative addition step.

Expected Scope in Common Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent. It is anticipated that this compound would readily participate in Suzuki-Miyaura couplings with a variety of aryl and vinyl boronic acids or esters. The reaction is generally tolerant of a wide range of functional groups, and the dioxolane moiety is expected to be stable under typical Suzuki conditions (e.g., using a palladium catalyst and a base like potassium carbonate). quora.com

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine. The substrate would likely undergo amination with primary and secondary amines in the presence of a suitable palladium catalyst and a strong base (e.g., sodium tert-butoxide). uwindsor.ca The choice of ligand on the palladium catalyst is often crucial for achieving high yields, especially with less reactive or sterically hindered amines.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. This compound is expected to be a viable substrate for Heck couplings with various alkenes to form substituted styrenes or other vinylated products.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne. The reactivity of this compound in Sonogashira couplings should be robust, allowing for the synthesis of arylalkynes.

Potential Limitations and Challenges:

Despite the expected reactivity, several factors could impose limitations on the scope of cross-coupling reactions with this substrate:

Steric Hindrance: While the fluorine atom is relatively small, the dioxolane group, being ortho to one of the C-H bonds and meta to the bromine, could exert some steric influence. This might affect the approach of bulky coupling partners or ligands to the palladium center, potentially requiring optimization of reaction conditions (e.g., higher temperatures, longer reaction times, or specific ligands) to achieve good yields.

Ortho-Lithiation and Side Reactions: Under strongly basic conditions, such as those used in some cross-coupling reactions or in the preparation of Grignard or organolithium reagents, there is a possibility of deprotonation at the positions ortho to the fluorine or bromo substituents, which could lead to side products.

Functional Group Compatibility: While palladium-catalyzed cross-coupling reactions are known for their functional group tolerance, highly acidic or basic conditions could potentially affect the stability of the dioxolane protecting group, which is an acetal. nih.gov Although generally stable to basic conditions typical of many cross-coupling reactions, very strong bases or prolonged reaction times at high temperatures could lead to cleavage of the acetal.

Catalyst and Ligand Selection: The success of a specific cross-coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. For challenging couplings, such as those involving sterically demanding partners or less reactive aryl chlorides (if the bromine were to be replaced), significant screening of catalysts and ligands might be necessary. uwindsor.ca

Hypothetical Reactivity Data:

Without specific experimental results for this compound, a hypothetical data table can be constructed based on typical outcomes for similar substrates in Suzuki-Miyaura reactions.

| Coupling Partner (Boronic Acid) | Catalyst System | Base | Solvent | Expected Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | > 90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | > 85 |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | > 80 |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/Water | > 75 |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Actual yields would require experimental verification.

Conformational Analysis and Stereochemical Implications

Conformational Preferences of the 1,3-Dioxolane (B20135) Ring System

The five-membered 1,3-dioxolane ring is not planar. It adopts puckered conformations to alleviate torsional strain arising from the eclipsing of adjacent C-H and C-O bonds. Its conformational landscape is characterized by a continuous, low-energy interconversion pathway between various non-planar forms.

Half-Chair and Pseudorotational Conformations

The primary low-energy conformations of the 1,3-dioxolane ring are the "half-chair" (or twist) and "envelope" forms. acs.orgqmul.ac.uk In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation, two adjacent atoms are displaced on opposite sides of a plane formed by the other three atoms. qmul.ac.uk

These conformations are not static but are in constant flux through a process known as pseudorotation. youtube.com This is a low-energy process where the puckering of the ring moves around the ring without passing through a high-energy planar state. youtube.comrsc.org This dynamic equilibrium means that at room temperature, the molecule rapidly interconverts between a continuum of twist and envelope forms.

Influence of the Aryl Substituent on Ring Geometry

The presence of a substituent at the C2 position, such as the 3-bromo-5-fluorophenyl group, significantly influences the conformational equilibrium of the dioxolane ring. The steric bulk and electronic nature of the aryl group can create a preference for certain puckered conformations over others.

Stereoelectronic Effects in Dioxolane Rings

Stereoelectronic effects, which are interactions between electron orbitals that depend on the molecule's three-dimensional structure, play a crucial role in the chemistry of 1,3-dioxolanes. wikipedia.org The most significant of these is the anomeric effect, a phenomenon characteristic of acetals and related systems. rsc.orgacs.org

Stereoisomerism and Chirality in 2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane Derivatives

While this compound itself is an achiral molecule (assuming the dioxolane ring is unsubstituted at positions 4 and 5), its derivatives can exhibit complex stereoisomerism. Chirality is introduced when substituents are added to the dioxolane ring, creating one or more stereocenters. utexas.edu

Analysis of Diastereomeric and Enantiomeric Forms

When substituents are introduced at the C4 and C5 positions of the dioxolane ring, these carbons can become chiral centers. The C2 carbon also becomes a stereocenter in this context. For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers are possible. utexas.edu

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For a derivative with chiral centers, the enantiomer will have the opposite configuration (R vs. S) at all corresponding stereocenters. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. byjus.com This relationship occurs in molecules with two or more stereocenters when at least one, but not all, of the stereocenters have the same configuration. masterorganicchemistry.com

For instance, a hypothetical 2-(3-bromo-5-fluorophenyl)-4,5-dimethyl-1,3-dioxolane would have three stereocenters (at C2, C4, and C5), leading to the possibility of eight stereoisomers (four pairs of enantiomers). The relationship between an isomer with (2R, 4R, 5R) configuration and one with (2S, 4S, 5S) configuration is enantiomeric. The relationship between the (2R, 4R, 5R) isomer and the (2S, 4R, 5R) isomer is diastereomeric. Diastereomers have different physical properties, such as melting points, boiling points, and solubility. researchgate.net

Spectroscopic and Chromatographic Methods for Stereoisomer Characterization

Distinguishing between the different stereoisomers of substituted this compound derivatives requires specialized analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Diastereomers are generally distinguishable by NMR spectroscopy because the different spatial arrangement of atoms leads to non-equivalent chemical environments for the nuclei. This results in different chemical shifts and coupling constants. To distinguish enantiomers, which have identical NMR spectra in achiral solvents, chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can be used. These reagents form diastereomeric complexes with the enantiomers, inducing differential shifts in the NMR spectrum (lanthanide-induced shifts) that allow for their discrimination and quantification. nih.gov

Circular Dichroism (CD) Spectroscopy: This chiroptical technique measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules. The absolute configuration of chiral 2-aryl-1,3-dioxolane derivatives can often be related to the sign of the Cotton effects in their CD spectra. However, the spectra can be highly sensitive to the nature of the substituents on the aromatic ring, which can sometimes complicate direct configurational correlations. nih.gov

Chromatographic Methods:

Achiral Chromatography: Diastereomers have different physical properties and can therefore often be separated using standard chromatographic techniques such as flash column chromatography or High-Performance Liquid Chromatography (HPLC) with an achiral stationary phase. researchgate.net

Chiral Chromatography: The separation of enantiomers requires a chiral environment. This is typically achieved using HPLC with a chiral stationary phase (CSP). The enantiomers interact differently with the chiral selector of the CSP, leading to different retention times and enabling their separation and quantification. nih.gov

The table below summarizes the relationships and distinguishing features of stereoisomers.

| Isomer Type | Definition | Relationship of Chiral Centers | Physical Properties | Separation Method |

| Enantiomers | Non-superimposable mirror images | All chiral centers are inverted (e.g., R,R to S,S) | Identical (except for optical rotation) | Chiral Chromatography |

| Diastereomers | Stereoisomers that are not mirror images | At least one, but not all, chiral centers are the same | Different | Standard Chromatography (e.g., HPLC, GC, Flash) |

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure and reactivity of molecules. By approximating the electron density, DFT methods can provide accurate predictions of various molecular properties.

Electronic Structure Analysis of the Aryl Halide Moiety

The differing electronegativities of bromine and fluorine create a complex interplay of inductive and resonance effects. Fluorine, being more electronegative, exerts a strong electron-withdrawing inductive effect. Bromine, while also electronegative, is more polarizable. DFT studies on similar halogenated benzene (B151609) derivatives reveal that the carbon-fluorine bond is typically shorter and more polarized than the carbon-bromine bond. The molecular electrostatic potential map would likely show regions of negative potential around the fluorine and, to a lesser extent, the bromine atom, indicating their role as potential sites for electrophilic attack on the molecule.

The following table illustrates typical bond lengths and Mulliken atomic charges for a substituted bromofluorobenzene system, as would be predicted by DFT calculations.

| Parameter | Value |

| C-Br Bond Length (Å) | ~1.90 |

| C-F Bond Length (Å) | ~1.35 |

| Mulliken Charge on Br | Negative |

| Mulliken Charge on F | More Negative than Br |

Note: These values are illustrative and would be precisely calculated for the specific molecule in a dedicated DFT study.

Reaction Mechanism Elucidation via Transition State Calculations

DFT is instrumental in mapping the potential energy surface of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For 2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane, reactions of interest could include nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the C-Br or C-F bonds.

Transition state calculations would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry of this transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a nucleophilic substitution reaction, the calculation would model the approach of the nucleophile and the departure of the halide leaving group. The relative activation energies for substitution at the bromine versus the fluorine position could be compared to predict regioselectivity.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orguq.edu.auacs.orgnumberanalytics.comyoutube.comnumberanalytics.comimperial.ac.ukyoutube.com The energies and spatial distributions of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). acs.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich dioxolane ring and the aryl ring, while the LUMO is anticipated to be centered on the aryl ring, particularly with contributions from the antibonding orbitals of the carbon-halogen bonds. nih.govchemicalbook.comresearchgate.netcapes.gov.brresearchgate.net The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. numberanalytics.com

The analysis of FMOs can predict the most likely sites for nucleophilic and electrophilic attack. youtube.com The regions with the largest HOMO coefficients are indicative of nucleophilic character, while those with the largest LUMO coefficients point to electrophilic sites. youtube.com

| Orbital | Predicted Energy (Arbitrary Units) | Likely Localization |

| HOMO | -6.5 eV | Aryl Ring, Dioxolane Oxygen Atoms |

| LUMO | -1.2 eV | Aryl Ring, C-Br and C-F antibonding orbitals |

| HOMO-LUMO Gap | 5.3 eV | - |

Note: These energy values are illustrative and would be determined by specific DFT calculations.

Molecular Mechanics and Dynamic Simulations

While DFT provides detailed electronic information, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape and dynamic behavior of larger molecules over time.

Conformational Energy Landscape Exploration

The 1,3-dioxolane (B20135) ring is not planar and can adopt various conformations, often described as an "envelope" or "twist" form. chemicalbook.comwikipedia.org The rotation around the single bond connecting the phenyl ring to the dioxolane ring also contributes to the molecule's conformational flexibility. Molecular mechanics simulations can systematically explore these degrees of freedom to map out the conformational energy landscape.

By calculating the potential energy for a large number of geometries, a multi-dimensional surface is generated. The minima on this surface correspond to stable conformers. This exploration is crucial for understanding which shapes the molecule is likely to adopt in different environments.

Prediction of Preferred Geometries and Interconversion Barriers

From the conformational energy landscape, the lowest energy conformers can be identified as the preferred geometries. For 2-aryl-1,3-dioxolanes, the orientation of the aryl group relative to the dioxolane ring (e.g., equatorial vs. axial-like) is a key feature. Studies on similar 2-substituted dioxolanes suggest that an equatorial or pseudo-equatorial orientation of the substituent is often favored to minimize steric hindrance. thieme-connect.deresearchgate.net

Molecular dynamics simulations can also be used to study the transitions between these stable conformations. By tracking the molecule's trajectory over time at a given temperature, the frequency and pathways of conformational changes can be observed. From this data, the energy barriers for interconversion between different conformers can be estimated. These barriers determine the rate at which the molecule can change its shape, which can be important for its biological activity or reactivity.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-O) |

| Global Minimum | 0.0 | ~40° (Twist) |

| Local Minimum | 1.2 | ~0° (Envelope) |

| Transition State | 3.5 | - |

Note: These values are hypothetical and serve to illustrate the type of data obtained from conformational analysis.

Applications in Complex Organic Synthesis and Material Science Precursors

1,3-Dioxolane (B20135) as a Versatile Protecting Group in Multi-Step Syntheses

In the realm of organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. uchicago.eduwikipedia.org The 1,3-dioxolane group, formed by the reaction of a carbonyl compound with ethylene (B1197577) glycol, is one of the most widely used protecting groups for aldehydes and ketones due to its stability and the specific conditions required for its removal. wikipedia.orgorganic-chemistry.orgnih.gov

The formation of 1,3-dioxolanes is typically achieved through the acid-catalyzed acetalization of aldehydes or ketones with ethylene glycol. wikipedia.org These cyclic acetals exhibit considerable stability in neutral or basic conditions and are resistant to various nucleophiles and hydride reagents. wikipedia.orgorganic-chemistry.org This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group. qut.edu.au

Selective Protection and Deprotection Strategies

A key advantage of the 1,3-dioxolane protecting group is the ability to introduce and remove it selectively. The protection of an aldehyde in the presence of a ketone can be achieved due to the higher reactivity of aldehydes. organic-chemistry.org

Deprotection, the removal of the 1,3-dioxolane group to regenerate the carbonyl, is most commonly accomplished through acid-catalyzed hydrolysis. organic-chemistry.org The use of wet solvents or aqueous acid efficiently cleaves the acetal (B89532). organic-chemistry.org Furthermore, various mild and selective deprotection methods have been developed to ensure compatibility with sensitive functional groups within a complex molecule. For instance, nickel boride, generated in situ from nickel chloride and sodium borohydride, can chemoselectively deprotect 1,3-dioxolanes to yield the corresponding aldehydes or ketones, leaving halo, alkoxy, and methylenedioxy groups intact. rsc.orgresearchgate.net Other methods employ reagents like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can quantitatively convert 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) at mild temperatures. wikipedia.orgorganic-chemistry.org

| Reagent/Condition | Outcome | Selectivity/Comment |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Deprotection to carbonyl | Standard, forceful method |

| Nickel Boride (NiCl₂/NaBH₄) in Methanol | Deprotection to carbonyl or reduction to alcohol | Chemoselective; halo and alkoxy groups are unaffected. rsc.orgresearchgate.net |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water | Deprotection to carbonyl | Mild conditions, fast reaction times. wikipedia.orgorganic-chemistry.org |

| 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA)/TMSOTf | Protection (Acetal Formation) | Mild conditions, excellent yields for a wide range of substrates. organic-chemistry.orgorganic-chemistry.org |

| Protic Ionic Liquid in Water | Deprotection | Benign reaction conditions, tolerates a wide range of functional groups. researchgate.net |

2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane as a Key Synthetic Building Block

The compound this compound is more than just a protected aldehyde; it is a specialized building block designed for the efficient construction of complex molecules. ossila.com Such "building blocks" are foundational units used in chemical synthesis to create materials with tailored properties. ossila.com The utility of this particular compound stems from the unique combination of its three key components: the 1,3-dioxolane group, the bromine atom, and the fluorine atom on the phenyl ring.

Role in the Construction of Functionalized Aromatic Systems

The bromo- and fluoro-substituted phenyl ring is the core of this building block's utility. The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of alkyl, aryl, vinyl, alkynyl, or amino substituents at the 3-position of the phenyl ring.

The fluorine atom, with its high electronegativity and small size, significantly modulates the electronic properties of the aromatic ring. ossila.com It can influence the reactivity of the ring, affect the biological activity of the final product, and fine-tune the properties of organic electronic materials. ossila.com The presence of both bromo and fluoro substituents provides a platform for creating highly functionalized and electronically-tuned aromatic systems.

Precursor for Advanced Organic Materials and Specialty Chemicals

Fluorinated organic compounds are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ossila.com The electron-withdrawing nature of fluorine can enhance properties like metabolic stability in drug candidates or electron affinity in materials for optoelectronics. ossila.comossila.com

This compound is a precursor that can be elaborated into more complex structures for these applications. Following a cross-coupling reaction at the bromine site, the 1,3-dioxolane group can be deprotected to reveal the aldehyde. This aldehyde can then undergo a host of further transformations, including:

Wittig-type reactions to form alkenes.

Reductive amination to form substituted amines.

Oxidation to a carboxylic acid.

Addition of organometallic reagents to form secondary alcohols.

This synthetic flexibility allows for the creation of a diverse array of specialty chemicals and precursors for polymers and other advanced organic materials.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The current synthesis of 2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane typically involves the acid-catalyzed reaction of 3-bromo-5-fluorobenzaldehyde (B68483) with ethylene (B1197577) glycol. prepchem.com While effective for producing the racemic compound, future research could focus on developing stereoselective methods to access specific enantiomers or diastereomers, which is crucial when chirality is introduced in subsequent synthetic steps.

One promising approach involves the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly. mdpi.com This method proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate from an alkene, which is then trapped by a nucleophile. mdpi.com Adapting this methodology could involve using a chiral auxiliary or catalyst to control the stereochemical outcome. Research could explore the use of chiral diols in the acetalization reaction or the development of enantioselective catalytic systems that can differentiate between the enantiotopic faces of the starting aldehyde.

Another avenue is the application of hypervalent iodine reagents in the oxidative cyclization of specifically designed precursors to form the dioxolane ring with high stereocontrol. mdpi.com

| Research Approach | Potential Outcome | Key Methodologies |

| Chiral Auxiliary-based Synthesis | Access to enantiomerically pure forms of substituted dioxolanes. | Use of chiral diols derived from tartaric acid or other chiral pool sources. |

| Asymmetric Catalysis | Enantioselective synthesis directly from the achiral aldehyde and glycol. | Development of novel chiral Brønsted or Lewis acid catalysts. |

| Oxidative Cyclization | Stereocontrolled formation of the dioxolane ring from acyclic precursors. | Application of hypervalent iodine reagents with chiral ligands. |

Advanced Mechanistic Understanding through In Situ Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for process optimization and the discovery of new reactivity. The use of in situ spectroscopic techniques can provide real-time data on reaction kinetics, the formation of transient intermediates, and the influence of various parameters.

Future studies could employ techniques such as Process Analytical Technology (PAT), including ReactIR (Infrared Spectroscopy) and Raman spectroscopy, to monitor the acetal (B89532) formation reaction. This would allow for precise determination of reaction endpoints, quantification of reactants and products, and identification of any potential byproducts. For subsequent transformations, such as cross-coupling reactions at the bromine site, in situ monitoring could help elucidate the catalytic cycle, identify catalyst deactivation pathways, and optimize reaction conditions for improved yield and selectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.govnih.gov The synthesis of this compound is well-suited for adaptation to a flow process.

A potential setup could involve pumping a solution of 3-bromo-5-fluorobenzaldehyde and ethylene glycol with an acid catalyst through a heated packed-bed or coil reactor. nih.gov This approach allows for precise control over temperature, pressure, and residence time, often leading to higher yields and purity in shorter reaction times. nih.gov Furthermore, flow chemistry enables the safe in situ generation and use of hazardous reagents that might be required for subsequent functionalization of the molecule. d-nb.info Integrating this flow synthesis with automated platforms could enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for biological or materials science applications.

Advantages of Flow Synthesis:

Enhanced Safety: Small reactor volumes minimize the risks associated with exothermic reactions or handling hazardous materials. d-nb.info

Precise Control: Superior heat and mass transfer allow for exquisite control over reaction parameters. nih.gov

Scalability: Scaling up production is achieved by running the system for longer periods or by parallelizing reactors.

Integration: Downstream processing and purification steps can be integrated into a single continuous sequence. researchgate.net

Exploration of New Reactivity Modes for the Combined Dioxolane and Halogenated Aryl Functionalities

The combination of a stable dioxolane protecting group and a versatile halogenated aryl ring presents a platform for diverse chemical transformations. Future research should focus on exploring the untapped reactivity of this molecular scaffold.

The bromine atom serves as a handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of various carbon and heteroatom substituents. The differential reactivity between the bromine and the more inert fluorine atom allows for selective, stepwise functionalization of the aromatic ring.

Beyond standard cross-coupling, the potential for directed ortho-metalation (DoM) could be explored. Although the fluorine and bromine atoms are meta-directing, the dioxolane group might be capable of directing lithiation to the C2 position, followed by trapping with various electrophiles to create tetra-substituted aromatic compounds. mdpi.com

The dioxolane moiety itself, while primarily a protecting group, can participate in reactions. Under specific acidic conditions, it can be cleaved to regenerate the aldehyde for further reactions like Wittig olefination or reductive amination. There is also potential for radical reactions or ring-opening transformations under specific catalytic conditions. google.com The development of novel reactions that leverage the interplay between the electronic effects of the halogens and the reactivity of the dioxolane group could lead to the synthesis of complex molecular architectures and new chemical entities.

常见问题

Q. What are the common synthetic routes for 2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane?

The synthesis typically involves halogenation and cyclization steps. A common approach starts with fluorinated phenyl precursors, where bromine is introduced via electrophilic aromatic substitution. The dioxolane ring is formed using ethylene glycol under acidic conditions (e.g., BF₃·Et₂O catalysis). Purification methods like column chromatography or recrystallization ensure high purity (≥95%) .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the dioxolane ring (δ ~4.0–5.5 ppm for methylene protons) and substituent positions on the aromatic ring.

- X-ray crystallography : For resolving crystal packing and verifying stereochemistry (e.g., as seen in structurally similar compounds in ).

- FT-IR : To identify C-O-C stretching (~1100 cm⁻¹) and C-Br/F vibrations .

Q. How do the bromine and fluorine substituents influence its chemical reactivity?

Bromine acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki coupling), while fluorine’s electron-withdrawing effect stabilizes intermediates and directs regioselectivity in further reactions. This dual functionality makes the compound a versatile building block in cross-coupling reactions .

Q. What are its solubility and stability profiles under laboratory conditions?

The compound is soluble in organic solvents (e.g., DCM, THF) but insoluble in water. Stability tests indicate sensitivity to light and heat; storage at 2–8°C under inert gas (e.g., N₂) is recommended to prevent decomposition .

Q. What is its role in medicinal chemistry research?

Structurally analogous dioxolane derivatives exhibit acetylcholinesterase (AChE) inhibition, suggesting potential applications in neurodegenerative disease research. Preliminary studies highlight its utility as a scaffold for developing CNS-targeted therapeutics .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

Yield improvements (from ~50% to >80%) are achievable by:

- Temperature control : Maintaining 60–80°C during bromination to minimize side reactions.

- Catalyst screening : Testing Pd-based catalysts (e.g., Pd(dppf)Cl₂) for coupling steps.

- Solvent optimization : Using anhydrous dioxane or DMF to enhance reaction homogeneity .

Q. How can researchers reconcile discrepancies in reported biological activities of analogs?

Comparative SAR studies are critical. For example, shifting the bromine from the 3rd to 5th position on the phenyl ring (as in CAS 679840-30-3) alters steric effects, reducing AChE binding affinity by ~30%. Methodologies like molecular docking and in vitro enzyme assays (IC₅₀ comparisons) help validate these findings .

Q. What methodologies are recommended for analyzing its binding affinity with biological targets?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes like AChE. For instance, SPR assays revealed a Kd of 12 nM for a related dioxolane derivative, demonstrating high target specificity .

Q. How can substitution patterns be systematically explored to enhance pharmacological properties?

A stepwise approach includes:

- Parallel synthesis : Introducing substituents (e.g., -CF₃, -Cl) at varying positions.

- ADMET profiling : Assessing metabolic stability (e.g., microsomal assays) and blood-brain barrier permeability (PAMPA-BBB).

- Crystallographic studies : Resolving ligand-target complexes to guide rational design .

Q. What computational tools are effective for predicting its reactivity and toxicity?

- DFT calculations : To model transition states in substitution reactions (e.g., Fukui indices for electrophilic sites).

- QSAR models : Correlating structural features (e.g., Hammett σ values) with cytotoxicity (e.g., IC₅₀ in HeLa cells).

- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity risks, which are critical for preclinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。